5-Nitro-2-(3-methoxyanilino)pyridine
Description
5-Nitro-2-(3-methoxyanilino)pyridine is a pyridine derivative characterized by a nitro group at the 5-position and a 3-methoxyanilino substituent (an aniline group with a methoxy moiety at the 3-position) at the 2-position of the pyridine ring. The compound’s nitro group likely enhances electrophilicity, while the 3-methoxyanilino group may influence solubility and intermolecular interactions, such as hydrogen bonding or π-π stacking .
Properties
Molecular Formula |
C12H11N3O3 |
|---|---|
Molecular Weight |
245.23g/mol |
IUPAC Name |
N-(3-methoxyphenyl)-5-nitropyridin-2-amine |
InChI |
InChI=1S/C12H11N3O3/c1-18-11-4-2-3-9(7-11)14-12-6-5-10(8-13-12)15(16)17/h2-8H,1H3,(H,13,14) |
InChI Key |
NKKOQVJTOACXMA-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)NC2=NC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=NC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
5-Nitro-2-(1H-pyrrol-1-yl)pyridine (CAS 157842-34-7)
5-Nitro-2-(1H-1,2,4-triazol-1-yl)pyridine (CAS 14213-10-6)
- Structure : Substituted with a triazole ring at the 2-position.
- Properties : Molecular formula = C₇H₅N₅O₂ (MW = 191.15 g/mol).
Methyl 5-Nitro-2-(pyrrolidin-1-yl)nicotinate (Compound 2q)
- Structure : Pyrrolidine substituent at the 2-position and a methyl ester at the 3-position.
- Properties : Synthesized via 1,3-dipolar cycloaddition; characterized by HRMS and NMR.
- Key Differences: The ester group and pyrrolidine ring may enhance lipophilicity compared to the methoxyanilino group, affecting bioavailability .
Compounds with Methoxy Substituents
5-Methoxynicotinonitrile
3-Iodo-2-methoxy-5-methylpyridine
- Structure : Methoxy at 2-position, iodine at 3-position, and methyl at 5-position.
- Properties : Catalogued for synthetic applications (e.g., cross-coupling reactions).
- Key Differences : The iodine substituent offers a handle for further functionalization, unlike the nitro group in the target compound .
Nitro-Substituted Aminopyridines
2-Amino-5-nitro-6-methylpyridine (CAS 22280-62-2)
- Structure: Nitro at 5-position, amino at 2-position, and methyl at 6-position.
- Properties : Melting point = 185–189°C, purity >97%.
- Key Differences: The amino group at 2-position (vs. anilino) and methyl substituent may reduce steric hindrance and alter solubility .
6-Amino-5-nitro-2-picoline (CAS 21901-29-1)
- Structure: Nitro at 5-position, amino at 6-position, and methyl at 2-position.
- Properties : Melting point = 147–157°C.
- Key Differences : Regioisomeric differences in substituent positions significantly impact electronic and steric profiles .
Comparative Data Tables
Table 1: Physicochemical Properties of Selected Compounds
Key Findings and Implications
Reactivity: Nitro groups in all analogs confer electrophilicity, enabling reactions such as nucleophilic aromatic substitution. However, steric hindrance from the 3-methoxyanilino group may slow kinetics compared to smaller substituents like amino .
Thermal Stability: Higher melting points in amino-nitro derivatives (e.g., 185–189°C for 2-amino-5-nitro-6-methylpyridine) suggest stronger intermolecular forces compared to anilino-substituted analogs .
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